molecular formula C12H11Cl2NO3 B7842904 1-(2,4-Dichloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

1-(2,4-Dichloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Cat. No.: B7842904
M. Wt: 288.12 g/mol
InChI Key: MSTHTQPIUXAOAP-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a pyrrolidine ring, and a carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the pyrrolidine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitrating agents (e.g., HNO₃) or halogenating agents (e.g., Br₂) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(2,4-Dichloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A simpler compound with similar dichlorophenyl functionality.

    1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanol: Another compound with a dichlorophenyl group but different functional groups and biological activity.

Uniqueness

1-(2,4-Dichloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its pyrrolidine ring and ester functionality differentiate it from simpler dichlorophenyl compounds, offering unique opportunities for chemical modification and application.

Properties

IUPAC Name

methyl 1-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c1-18-12(17)7-4-11(16)15(6-7)10-3-2-8(13)5-9(10)14/h2-3,5,7H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTHTQPIUXAOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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